5-((2-methoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Description
This compound belongs to the class of pyrido[2,3-d]pyrimidines . Pyridopyrimidines are known for their broad spectrum of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistamine properties .
Synthesis Analysis
Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . The synthesis involves heating the latter with MeONa at reflux in BuOH, leading to the formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrido[2,3-d]pyrimidine core . This core is a bicyclic system containing two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the cyclization of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides . This leads to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives .Future Directions
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Similar compounds have been shown to inhibit cdk2, thereby affecting cell cycle progression . This inhibition is achieved by the compound binding to the active site of CDK2, preventing its interaction with ATP, and thus blocking the phosphorylation and activation of its substrates .
Biochemical Pathways
Inhibition of CDK2 can lead to cell cycle arrest, preventing the progression from the G1 phase to the S phase, and thus inhibiting cell proliferation .
Pharmacokinetics
Understanding these properties is critical for optimizing the design and delivery of the compound .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines, suggesting that f2455-0536 may also exhibit antiproliferative effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of the compound .
Properties
IUPAC Name |
5-[2-(2-methoxyphenyl)ethylamino]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-21-16-15(17(23)22(2)18(21)24)13(9-11-20-16)19-10-8-12-6-4-5-7-14(12)25-3/h4-7,9,11H,8,10H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMESRKDTUZBAAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NCCC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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